tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
CAS No.: 365996-21-0
Cat. No.: VC8466722
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 365996-21-0 |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |
| Standard InChI Key | PAXDIBGWURAVIH-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1N |
| SMILES | CC(C)(C)OC(=O)NC1CCCC1N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC1N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate possesses the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . The structure comprises a cyclopentyl ring with trans-configurated amino and carbamate groups, where the Boc moiety protects the amine functionality (Figure 1). The stereochemistry is explicitly defined as (1R,2R), distinguishing it from diastereomers such as the (1R,2S) isomer (CAS 721395-15-9) .
Table 1: Key Physical and Chemical Properties
Stereochemical Significance
The (1R,2R) configuration imposes a rigid trans conformation on the cyclopentyl ring, which is critical for its role as a chiral building block. This stereochemistry contrasts with the cis-configured (1R,2S) isomer, which exhibits distinct physicochemical and biological properties . Computational analyses, such as Density Functional Theory (DFT), predict that the tert-butyl group induces steric hindrance, stabilizing specific conformers essential for receptor binding in drug candidates .
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via Boc protection of (1R,2R)-1,2-diaminocyclopentane. A standard protocol involves:
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Reacting the diamine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane.
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Using triethylamine as a base to scavenge HCl generated during carbamate formation.
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Purifying the product via column chromatography to achieve >98% enantiomeric purity .
Critical Reaction Parameters
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.
Industrial Production
Industrial-scale synthesis employs continuous flow microreactors to enhance yield and reduce reaction times. Key advantages include:
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Improved heat and mass transfer for exothermic Boc protection steps.
Applications in Pharmaceutical Development
Intermediate in Anticoagulant Synthesis
This compound is a pivotal intermediate in synthesizing Edoxaban, a direct oral anticoagulant (DOAC) targeting Factor Xa. The Boc group safeguards the amine during subsequent coupling reactions with trifluoromethyl-triazolo pyrazine derivatives, ensuring regioselectivity .
Table 2: Role in Edoxaban Synthesis
| Step | Reaction | Function of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate |
|---|---|---|
| 1 | Boc Protection | Prevents undesired nucleophilic attacks at the amine site. |
| 2 | Suzuki-Miyaura Coupling | Provides stereochemical integrity to the cyclopentyl core. |
| 3 | Deprotection | Liberates the amine for final functionalization. |
Kinase Inhibitor Design
The rigid cyclopentyl scaffold facilitates precise alignment of pharmacophores in kinase inhibitors. For example, derivatives of this compound have been explored in CCR2 antagonists for inflammatory diseases, where stereochemistry dictates binding affinity to chemokine receptors .
Comparative Analysis with Stereoisomers
The (1R,2R) configuration’s biological and synthetic superiority is evident when contrasted with its (1R,2S) counterpart (CAS 721395-15-9) :
Table 3: Stereoisomer Comparison
| Property | (1R,2R) Isomer | (1R,2S) Isomer |
|---|---|---|
| Receptor Binding Affinity | High for serotonin receptors | Moderate for dopamine receptors |
| Synthetic Yield | 85–90% | 70–75% |
| Melting Point | 98–101°C | 89–92°C |
Future Directions and Research Opportunities
Green Chemistry Innovations
Advancements in biocatalytic Boc protection using lipases or esterases could replace traditional reagents, reducing environmental impact .
Targeted Drug Delivery
Functionalizing the cyclopentyl ring with polyethylene glycol (PEG) chains may enhance solubility and bioavailability for CNS-targeted therapies .
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